molecular formula C11H12BrNO2S B2590847 Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate CAS No. 2168455-22-7

Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate

Cat. No. B2590847
M. Wt: 302.19
InChI Key: TUJIWURAMIEULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : It exists as a colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 3-bromophenylacetate (also known as methyl (3-bromophenyl)acetate ) with a thiol (such as thioglycolic acid ) to form the thiazolidine ring . The carboxylate group is then introduced to complete the structure .


Molecular Structure Analysis

The molecular structure of Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate consists of a thiazolidine ring fused to a bromophenyl group . The ester functionality is represented by the carboxylate group .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis , esterification , and nucleophilic substitution . Its reactivity is influenced by the presence of the bromine atom and the thiazolidine ring .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 268.6°C (predicted) .
  • Density : Approximately 1.445 g/cm³ (predicted) .
  • Refractive Index : Ranges from 1.5440 to 1.5480 .
  • Storage : Sealed in dry conditions at room temperature .

Safety And Hazards

  • Hazard Classification : Not considered a hazardous substance or mixture .
  • Safety Precautions : Handle with care; it is labeled as harmful/irritant .

properties

IUPAC Name

methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-3-2-4-8(12)5-7/h2-5,9-10,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJIWURAMIEULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromophenyl)-1,3-thiazolidine-4-carboxylate

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